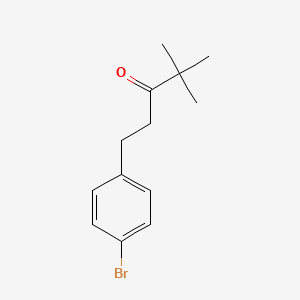
1-(Bromomethyl)-2-(difluoromethoxy)naphthalene
Overview
Description
The compound “1-(Bromomethyl)-2-(difluoromethoxy)naphthalene” is a naphthalene derivative. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The name of the compound suggests that it has a bromomethyl group (-CH2Br) and a difluoromethoxy group (-OCHF2) attached to the naphthalene core .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-2-(difluoromethoxy)naphthalene” would consist of a naphthalene core with a bromomethyl group and a difluoromethoxy group attached. The exact structure would depend on the positions of these substituents on the naphthalene ring .Chemical Reactions Analysis
As a naphthalene derivative, “1-(Bromomethyl)-2-(difluoromethoxy)naphthalene” could potentially undergo a variety of chemical reactions. The bromomethyl group could be a site for nucleophilic substitution reactions, while the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-2-(difluoromethoxy)naphthalene” would depend on its exact structure. Naphthalene derivatives are generally crystalline solids at room temperature . They may have low solubility in water but are often soluble in organic solvents .Scientific Research Applications
Electrophilic Substitution and Synthesis of Complex Molecules
Research on naphthalene derivatives like 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene has shown their versatility in organic synthesis. For instance, electrophilic substitution reactions of monohomoperylenes have been studied, indicating that initial substitution often occurs at specific positions of the naphthalene moiety, leading to a variety of functionalized compounds. Such reactions are fundamental in the synthesis of complex organic molecules, demonstrating the role of naphthalene derivatives in material science and supramolecular chemistry (Cerfontain, Koeberg-Telder, & Lerch, 2010).
Organic Electronics and Field-Effect Transistors
The core-fluorinated naphthalene diimides, related to the chemical structure of 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene, have been synthesized and applied in n-type organic field-effect transistors (OFETs). These materials exhibit significant electron-accepting capabilities, leading to the development of devices with high field-effect mobility under ambient conditions. This research underscores the potential of naphthalene derivatives in the fabrication of electronic devices, highlighting their importance in advancing organic electronics (Yuan et al., 2016).
Ligand Design and Metal Ion Sensing
The synthesis of aza-oxa macrocyclic ligands functionalized with naphthylmethyl fluorescent groups, derived from reactions involving 2-(bromomethyl)naphthalene, exemplifies the application of naphthalene derivatives in ligand design. These compounds exhibit selective behavior towards metal ions, demonstrating their utility in the development of chemosensors for metal ion detection in environmental and biological samples. Such research contributes to the field of analytical chemistry, offering tools for selective detection and quantification of metal ions (Shihadeh et al., 2000).
Environmental Studies and Dioxin Formation
Investigations into the thermal degradation of brominated hydrocarbons, including compounds related to 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene, have provided insights into the mechanisms of dioxin formation. Such studies are crucial for understanding the environmental impact of burning materials containing brominated flame retardants, contributing to the development of safer waste disposal methods and reducing the formation of hazardous byproducts (Evans & Dellinger, 2003).
Biocatalysis and Enzyme Regulation
Research on naphthalene 1,2-dioxygenase, an enzyme that catalyzes the dihydroxylation of naphthalene, reveals the complexity of enzymatic regulation and substrate activation in biocatalysis. This enzyme system demonstrates how naphthalene derivatives can serve as substrates in biochemical pathways, offering a model for studying oxygen activation and electron transfer mechanisms in biological systems (Wolfe et al., 2001).
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12(14)15/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWFMKYASXJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656089 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | |
CAS RN |
834885-13-1 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



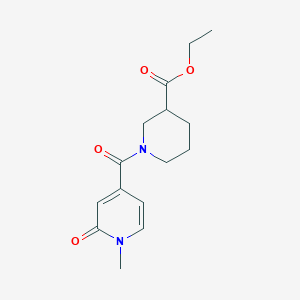
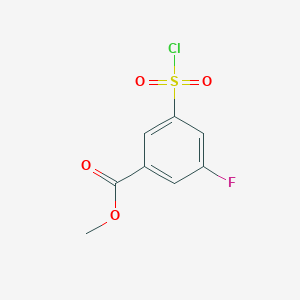
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
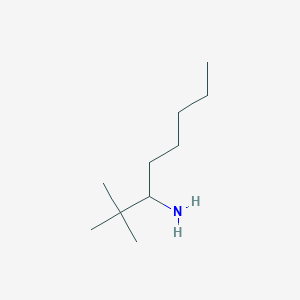
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

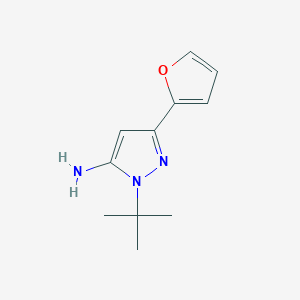
![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)

